molecular formula C12H10O6 B127381 2H-1-Benzopyran-6-acetic acid, 7-hydroxy-8-methoxy-2-oxo- CAS No. 71942-06-8

2H-1-Benzopyran-6-acetic acid, 7-hydroxy-8-methoxy-2-oxo-

Cat. No. B127381
CAS RN: 71942-06-8
M. Wt: 250.2 g/mol
InChI Key: GTNVEZOXYSMNTC-UHFFFAOYSA-N
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Description

“2H-1-Benzopyran-6-acetic acid, 7-hydroxy-8-methoxy-2-oxo-” is a derivative of coumarin . Coumarins, or benzopyran-2-ones, are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .


Synthesis Analysis

The synthesis of coumarin heterocycles has been considered for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The synthesis methods are carried out in the classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .


Molecular Structure Analysis

The molecular structure of coumarin derivatives can be analyzed using various spectroscopic techniques . The exact structure of “2H-1-Benzopyran-6-acetic acid, 7-hydroxy-8-methoxy-2-oxo-” is not available in the search results, but the structure of similar compounds like coumarin and 7-methoxycoumarin are available.


Chemical Reactions Analysis

The chemical reactions involving coumarin derivatives are diverse and depend on the specific derivative and reaction conditions. For instance, an efficient method was reported for the synthesis of coumarin–triazole derivatives via the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50 °C and then reaction with various sodium azides .


Physical And Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives can be determined using various analytical techniques. The exact properties of “2H-1-Benzopyran-6-acetic acid, 7-hydroxy-8-methoxy-2-oxo-” are not available in the search results, but the properties of similar compounds like coumarin and 7-methoxycoumarin are available.

properties

IUPAC Name

2-(7-hydroxy-8-methoxy-2-oxochromen-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O6/c1-17-12-10(16)7(5-8(13)14)4-6-2-3-9(15)18-11(6)12/h2-4,16H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNVEZOXYSMNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1O)CC(=O)O)C=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10222231
Record name 2H-1-Benzopyran-6-acetic acid, 7-hydroxy-8-methoxy-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1-Benzopyran-6-acetic acid, 7-hydroxy-8-methoxy-2-oxo-

CAS RN

71942-06-8
Record name 2H-1-Benzopyran-6-acetic acid, 7-hydroxy-8-methoxy-2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071942068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-6-acetic acid, 7-hydroxy-8-methoxy-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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